6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
6-(azepan-1-yl)-2-(3-methoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-30-18-9-6-8-17(16-18)27-24(28)20-11-7-10-19-22(26-14-4-2-3-5-15-26)13-12-21(23(19)20)25(27)29/h6-13,16H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFNZQPQQLMWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCCCCC5)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions to form the isoquinoline skeleton.
Next, the azepane ring is introduced via nucleophilic substitution reactions. This step often requires the use of azepane derivatives and appropriate leaving groups to ensure efficient ring closure. The methoxyphenyl group is typically added through electrophilic aromatic substitution, using methoxybenzene and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact. Purification steps, such as recrystallization and chromatography, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline core, converting it to tetrahydroisoquinoline derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and azepane derivatives, depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The compound features a benzo[de]isoquinoline core, which is known for its diverse biological properties. The addition of the azepan-1-yl group and the methoxyphenyl moiety contributes to its complexity and may enhance its pharmacological profile. The molecular formula is with a molecular weight of approximately 400.478 g/mol.
Anticancer Activity
Research has indicated that isoquinoline derivatives, including 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibit significant anticancer properties. A notable study highlighted the compound's ability to inhibit specific bromodomains associated with cancer progression, suggesting its potential use in treating hyperproliferative diseases such as cancer . The inhibition of bromodomains can disrupt the transcriptional regulation of oncogenes, thereby providing a therapeutic avenue for cancer treatment.
Antimicrobial Properties
The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated a 65% inhibition of Mtb growth at a concentration of 250 μM . This suggests that the compound could serve as a lead structure for developing new antimycobacterial agents.
Neuroprotective Effects
Isoquinoline derivatives are also being explored for their neuroprotective effects. The structural components of this compound may contribute to neuroprotection against oxidative stress and neuroinflammation, making it a candidate for further research in neurodegenerative diseases.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered biological activities. For example, similar compounds have been synthesized to enhance solubility and bioavailability, which are critical factors in drug development .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | Amino group at position 6 | Enhanced solubility and bioavailability |
| 4-[[(3-hydroxyphenyl)methylamino]methylidene]-6-(methoxyphenyl)isoquinoline-1,3-dione | Hydroxy and amino substitutions | Strong anticancer activity |
| 4-bromoisoquinoline derivatives | Bromine substitution | Higher reactivity due to halogen presence |
This table illustrates how variations in molecular structure can lead to different biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The azepane ring and methoxyphenyl group contribute to its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Diversity and Structural Modifications
The benzo[de]isoquinoline-1,3(2H)-dione scaffold is highly tunable, with modifications at positions 2 and 6 significantly altering physicochemical and functional properties. Key analogs include:
Key Observations :
Photophysical Properties
- Fluorescence and Stokes Shifts : Compounds with aryl substituents (e.g., 3k and 3l in ) exhibit large Stokes shifts (>100 nm) and solvatochromism due to intramolecular charge transfer. The target compound's 3-methoxyphenyl group may similarly enhance polarity-dependent emission .
- Electroluminescence : Compound 10 (pyrrolidinyl/hydroxyhexyl) shows stable electroluminescence under AC voltage, suggesting that azepane's rigidity could improve device stability in OLED applications .
Biological Activity
6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound belonging to the class of benzo[de]isoquinoline diones, which have garnered interest due to their potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Contains an azepan group, which may contribute to its biological interactions.
- The methoxyphenyl moiety enhances lipophilicity and potentially modulates receptor interactions.
Research indicates that compounds in this class can interact with various biological targets, particularly in cancer treatment. The primary mechanisms include:
- Inhibition of Bromodomains : The compound has been shown to inhibit bromodomains associated with BRPF1, BRPF2, and TAF1. This inhibition can disrupt the transcriptional regulation of genes involved in cell proliferation and survival, making it a candidate for anti-cancer therapies .
- G Protein-Coupled Receptor Modulation : Some studies suggest that similar compounds may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and apoptosis .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from recent studies:
| Activity | IC50 Value (µM) | Effect |
|---|---|---|
| Inhibition of Mtb growth | 250 | 65% inhibition at this concentration |
| Bromodomain inhibition | N/A | Disruption of transcriptional regulation |
| GPCR activation modulation | N/A | Potential influence on calcium signaling pathways |
Case Studies
- Antimicrobial Activity : A study investigated the compound's effect on Mycobacterium tuberculosis (Mtb). While it did not exhibit bactericidal properties, it showed significant inhibition of Mtb growth in vitro, indicating potential as a lead compound for further development against tuberculosis .
- Cancer Research : In a series of experiments aimed at evaluating the anti-cancer properties of benzo[de]isoquinoline derivatives, it was found that compounds with similar structures could effectively inhibit tumor cell proliferation by targeting specific bromodomains involved in oncogenic processes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can yield optimization be approached?
- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes coupling azepane and 3-methoxyphenyl groups to a benzo[de]isoquinoline-1,3-dione core via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination for the azepane moiety). Yield optimization may involve screening catalysts (e.g., palladium-based catalysts), adjusting reaction temperatures, or using microwave-assisted synthesis to enhance efficiency. Reaction progress should be monitored via TLC or HPLC. For analogous compounds, Sonogashira coupling has been employed for ethynyl-substituted derivatives .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic ring functionalization.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable (as demonstrated for similar isoindole-diones ).
- FT-IR : To identify carbonyl (C=O) and aromatic C-H stretches.
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting plausible biological pathways based on structural analogs. For example:
- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria, referencing methods for benzoxazole-isoquinoline hybrids .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells to assess selectivity.
- Neuroactivity Potential : Given the azepane moiety’s similarity to psychoactive compounds, screen for serotonin/dopamine receptor binding .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the understanding of this compound’s reactivity or bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For isoindole-diones, DFT has been used to map electrostatic potential surfaces and identify reactive regions .
- Molecular Docking : Simulate interactions with target proteins (e.g., FtsZ for antibacterial activity ). Use software like AutoDock Vina with crystal structures from the PDB.
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER.
Q. What strategies resolve contradictory data in biological activity studies (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer :
- Assay Validation : Confirm in vitro results using orthogonal methods (e.g., ATP-based viability assays alongside flow cytometry).
- ADME Profiling : Evaluate pharmacokinetic barriers (e.g., metabolic stability in liver microsomes, plasma protein binding) that may reduce in vivo efficacy.
- Structural Analog Comparison : Cross-reference with structurally similar compounds, such as 2-(substituted-piperidinyl)benz[de]isoquinoline-diones, which showed mood-modulating effects in vivo .
Q. How can regioselectivity challenges in functionalizing the benzo[de]isoquinoline core be addressed?
- Methodological Answer :
- Directing Group Strategies : Introduce temporary directing groups (e.g., boronates) to control electrophilic substitution positions.
- C-H Activation : Utilize palladium or iridium catalysts for site-selective C-H functionalization, as seen in anthraquinone derivatives .
- Protection/Deprotection : Protect reactive sites (e.g., carbonyls) with tert-butoxycarbonyl (Boc) groups during synthesis .
Q. What experimental design principles minimize variability in pharmacological assays?
- Methodological Answer :
- DOE (Design of Experiments) : Apply factorial designs to test multiple variables (e.g., concentration, pH, temperature) systematically, reducing trial-and-error approaches .
- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls.
- Blinded Analysis : Ensure data collection/analysis is performed by independent researchers to mitigate bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
